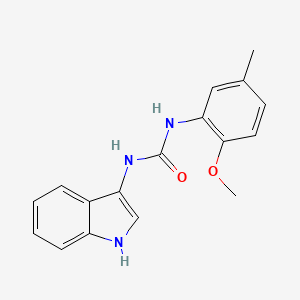

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea, also known as GW9662, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). It is widely used in scientific research to investigate the role of PPARγ in various biological processes.

Scientific Research Applications

Antitumor Activities and Docking Study

A derivative, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, demonstrated notable antitumor activity. Its structure was characterized through various techniques, including H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. The compound's antitumor potency was evaluated using MTT assay, and its interactions with CDK4 protein were analyzed through docking studies to understand its mechanism of action against cancer cells Ch Hu et al., 2018.

Rheology, Morphology, and Gelation Properties

Another derivative, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, forms hydrogels in acidic environments, showcasing the ability to tune the physical properties of gels through anion identity. This highlights its potential in material science for creating tailored gel materials with specific rheological and morphological characteristics G. Lloyd & J. Steed, 2011.

Corrosion Inhibition

Research on substituted urea derivatives has also extended into corrosion inhibition, where compounds such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea and 1-((2-hidroxynaphtalen-1-yl)(4-methoxyphenyl)methyl)urea showed effectiveness in preventing mild steel corrosion in acid solutions. These findings are crucial for industrial applications, providing insights into the design of more effective corrosion inhibitors M. Bahrami & Seyed Mohammad Ali Hosseini, 2012.

Synthesis and Evaluation of Novel Derivatives

The synthesis of novel urea derivatives, including their anticancer investigations, has been a significant area of research. For instance, unsymmetrical 1,3-disubstituted ureas were synthesized and evaluated for their enzyme inhibition and anticancer activities, demonstrating the compound's potential in medicinal chemistry for developing new cancer therapies Sana Mustafa et al., 2014.

Fluorescent Probes and Bioimaging

A novel fluorescent sensor derivative, 1-((2-hydroxynaphthalen-1-yl)methylene)urea, showcased selective and sensitive detection capabilities for Al3+ ions, with potential applications in bioimaging and environmental monitoring. This derivative represents the compound's utility in developing sensitive diagnostic tools and probes Qingming Wang et al., 2017.

properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-11-7-8-16(22-2)14(9-11)19-17(21)20-15-10-18-13-6-4-3-5-12(13)15/h3-10,18H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJCHTYYEJHHEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2842165.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2842166.png)

![(4-(benzylthio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2842168.png)

![2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2842171.png)

![1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2842172.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide](/img/structure/B2842174.png)

![methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2842177.png)

![2-((3-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2842182.png)

![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2842184.png)

![1-(2-Methylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842185.png)

![N-(3-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2842187.png)